molecular formula C12H21NO2 B2371692 Cyclopentyl(4-methoxypiperidin-1-yl)methanone CAS No. 1340684-15-2

Cyclopentyl(4-methoxypiperidin-1-yl)methanone

Cat. No. B2371692
CAS RN: 1340684-15-2
M. Wt: 211.305
InChI Key: BHDVCRSNDBWZFV-UHFFFAOYSA-N
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Description

Cyclopentyl(4-methoxypiperidin-1-yl)methanone, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CPP has been widely used to investigate the role of the NMDA receptor in various physiological and pathological conditions.

Scientific Research Applications

Improved Synthesis Methods

Research has developed improved methods for synthesizing complex organic compounds, including cyclic β-alkoxyacrylates, which are crucial in organic synthesis and pharmaceutical manufacturing. For example, the oxidative cyclization–methoxycarbonylation process has been refined to work under mild conditions, enhancing yields and applicability to substrates with sensitive functional groups (Kato et al., 2001).

Crystal Structure Analysis

The synthesis and structural analysis of cyclopentenones and their derivatives demonstrate the capability of certain reactions to yield complex structures, which can be critical in the development of new materials or pharmaceutical compounds. The study of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one provides insights into molecular interactions and stability within crystal lattices, contributing to our understanding of material science and chemistry (Marjani et al., 2009).

Anticancer Potential

The investigation of certain methanone derivatives has shown promising results in cancer research. Compounds such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have demonstrated the ability to inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human leukemia cells, suggesting a potential therapeutic application in cancer treatment (Magalhães et al., 2013).

Neurological Disease Research

Research into cholesterol 24-hydroxylase inhibitors, such as those based on 4-arylpyridine derivatives, offers a glimpse into the development of new treatments for neurological disorders like epilepsy. Soticlestat, a potent and selective inhibitor, highlights the potential of targeted therapies to modulate brain cholesterol homeostasis and address difficult-to-treat conditions (Koike et al., 2021).

Synthetic Chemistry Innovations

The field of synthetic chemistry continually benefits from new methodologies, such as the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These advances not only expand the toolkit available for creating complex organic molecules but also improve the efficiency and selectivity of synthetic reactions, impacting pharmaceuticals, materials science, and more (Gabriele et al., 2000).

properties

IUPAC Name

cyclopentyl-(4-methoxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-15-11-6-8-13(9-7-11)12(14)10-4-2-3-5-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVCRSNDBWZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-methoxypiperidin-1-yl)methanone

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